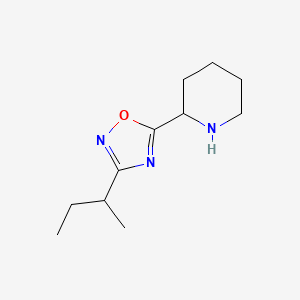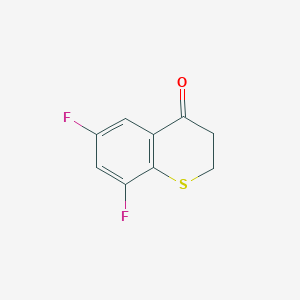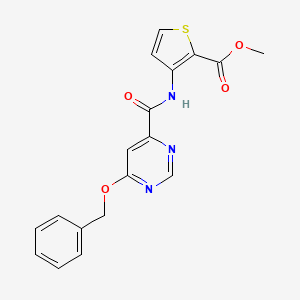![molecular formula C24H15ClF2N2O2S B2770635 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892299-91-1](/img/no-structure.png)
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClF2N2O2S and its molecular weight is 468.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of pyrimidine derivatives, including those similar to the specified compound, involve complex chemical reactions aimed at producing compounds with potential biological activities. For example, Rauf et al. (2010) discussed the preparation and urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, showcasing their methodology in synthesizing these compounds and evaluating their biological activity (Rauf et al., 2010).
Biological Activities and Applications
Various studies have synthesized novel pyrimidine derivatives to explore their biological activities. For instance, Gorle et al. (2016) prepared a series of pyrimidine-linked morpholinophenyl derivatives and evaluated their larvicidal activity, providing insights into their potential use as pest control agents (Gorle et al., 2016).
The exploration of pyrimidine derivatives as inhibitors of specific enzymes or receptors is a common theme in pharmaceutical research. Wunder et al. (2005) characterized a potent and selective inhibitor of phosphodiesterase 9 (PDE9), highlighting the therapeutic potential of these compounds in the treatment of diseases like Alzheimer's (Wunder et al., 2005).
Herbicidal Activities
- The compound and its analogues have also been investigated for their herbicidal activities. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and evaluated their efficacy against Brassica napus, demonstrating the agricultural applications of these chemicals (Huazheng, 2013).
Structural and Computational Studies
- Structural and computational studies are essential for understanding the properties and potential applications of pyrimidine derivatives. Ashraf et al. (2019) reported on the synthesis and structural analysis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, using spectral techniques and computational methods to elucidate their structures and properties (Ashraf et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene, which is then reacted with a pyrimidine-2,4(1H,3H)-dione derivative to form the final product.", "Starting Materials": [ "2-chloro-4-fluorobenzyl chloride", "3-fluoro-4-methylbenzaldehyde", "2-mercaptobenzoic acid", "3-fluoro-4-methylphenylboronic acid", "4-bromo-2-fluoropyrimidine", "N,N-dimethylformamide", "potassium carbonate", "palladium acetate", "triethylamine", "copper(I) iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene", "a. React 2-chloro-4-fluorobenzyl chloride with 2-mercaptobenzoic acid in the presence of potassium carbonate and N,N-dimethylformamide to form 2-(2-chloro-4-fluorobenzyl)benzo[d]thiazole", "b. React 2-(2-chloro-4-fluorobenzyl)benzo[d]thiazole with 3-fluoro-4-methylbenzaldehyde in the presence of palladium acetate, triethylamine, and copper(I) iodide to form 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene", "Step 2: Synthesis of pyrimidine-2,4(1H,3H)-dione derivative", "a. React 3-fluoro-4-methylphenylboronic acid with 4-bromo-2-fluoropyrimidine in the presence of palladium acetate, triethylamine, and copper(I) iodide to form 3-(4-bromo-2-fluoropyrimidin-5-yl)toluene", "b. React 3-(4-bromo-2-fluoropyrimidin-5-yl)toluene with sodium borohydride in the presence of acetic acid to form 3-(4-bromo-2-fluoropyrimidin-5-yl)toluene-1,2-diol", "c. React 3-(4-bromo-2-fluoropyrimidin-5-yl)toluene-1,2-diol with hydrochloric acid to form pyrimidine-2,4(1H,3H)-dione derivative", "Step 3: Coupling of intermediates", "a. React 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothiophene with pyrimidine-2,4(1H,3H)-dione derivative in the presence of sodium hydroxide and ethanol to form the final product, 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
892299-91-1 |
Formule moléculaire |
C24H15ClF2N2O2S |
Poids moléculaire |
468.9 |
Nom IUPAC |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3 |
Clé InChI |
HGGAGHSRTVVMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2770552.png)
![N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2770553.png)

![{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride](/img/structure/B2770558.png)
![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2770567.png)
![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2770568.png)
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2770569.png)
acetonitrile](/img/structure/B2770571.png)

